Cas no 1340511-89-8 (2-amino-2-cyclopropyl-3-(4,5-dimethyl-1H-imidazol-1-yl)propanamide)

2-amino-2-cyclopropyl-3-(4,5-dimethyl-1H-imidazol-1-yl)propanamide 化学的及び物理的性質
名前と識別子
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- 2-amino-2-cyclopropyl-3-(4,5-dimethyl-1H-imidazol-1-yl)propanamide
- AKOS013233779
- CS-0292467
- 1340511-89-8
- EN300-1139813
-
- インチ: InChI=1S/C11H18N4O/c1-7-8(2)15(6-14-7)5-11(13,10(12)16)9-3-4-9/h6,9H,3-5,13H2,1-2H3,(H2,12,16)
- InChIKey: XWZSFBZMKRWHGM-UHFFFAOYSA-N
- ほほえんだ: O=C(C(CN1C=NC(C)=C1C)(C1CC1)N)N
計算された属性
- せいみつぶんしりょう: 222.14806121g/mol
- どういたいしつりょう: 222.14806121g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 292
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 86.9Ų
2-amino-2-cyclopropyl-3-(4,5-dimethyl-1H-imidazol-1-yl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1139813-1.0g |
2-amino-2-cyclopropyl-3-(4,5-dimethyl-1H-imidazol-1-yl)propanamide |
1340511-89-8 | 1g |
$1643.0 | 2023-05-24 | ||
Enamine | EN300-1139813-1g |
2-amino-2-cyclopropyl-3-(4,5-dimethyl-1H-imidazol-1-yl)propanamide |
1340511-89-8 | 95% | 1g |
$1272.0 | 2023-10-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363137-250mg |
2-Amino-2-cyclopropyl-3-(4,5-dimethyl-1h-imidazol-1-yl)propanamide |
1340511-89-8 | 98% | 250mg |
¥32676.00 | 2024-08-09 | |
Enamine | EN300-1139813-2.5g |
2-amino-2-cyclopropyl-3-(4,5-dimethyl-1H-imidazol-1-yl)propanamide |
1340511-89-8 | 95% | 2.5g |
$2492.0 | 2023-10-26 | |
Enamine | EN300-1139813-0.1g |
2-amino-2-cyclopropyl-3-(4,5-dimethyl-1H-imidazol-1-yl)propanamide |
1340511-89-8 | 95% | 0.1g |
$1119.0 | 2023-10-26 | |
Enamine | EN300-1139813-0.5g |
2-amino-2-cyclopropyl-3-(4,5-dimethyl-1H-imidazol-1-yl)propanamide |
1340511-89-8 | 95% | 0.5g |
$1221.0 | 2023-10-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363137-100mg |
2-Amino-2-cyclopropyl-3-(4,5-dimethyl-1h-imidazol-1-yl)propanamide |
1340511-89-8 | 98% | 100mg |
¥36458.00 | 2024-08-09 | |
Enamine | EN300-1139813-5.0g |
2-amino-2-cyclopropyl-3-(4,5-dimethyl-1H-imidazol-1-yl)propanamide |
1340511-89-8 | 5g |
$4764.0 | 2023-05-24 | ||
Enamine | EN300-1139813-10.0g |
2-amino-2-cyclopropyl-3-(4,5-dimethyl-1H-imidazol-1-yl)propanamide |
1340511-89-8 | 10g |
$7065.0 | 2023-05-24 | ||
Enamine | EN300-1139813-0.05g |
2-amino-2-cyclopropyl-3-(4,5-dimethyl-1H-imidazol-1-yl)propanamide |
1340511-89-8 | 95% | 0.05g |
$1068.0 | 2023-10-26 |
2-amino-2-cyclopropyl-3-(4,5-dimethyl-1H-imidazol-1-yl)propanamide 関連文献
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2-amino-2-cyclopropyl-3-(4,5-dimethyl-1H-imidazol-1-yl)propanamideに関する追加情報
Introduction to 2-amino-2-cyclopropyl-3-(4,5-dimethyl-1H-imidazol-1-yl)propanamide (CAS No. 1340511-89-8)
2-amino-2-cyclopropyl-3-(4,5-dimethyl-1H-imidazol-1-yl)propanamide (CAS No. 1340511-89-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound is characterized by its complex molecular structure, which includes an amino group, a cyclopropyl ring, and a substituted imidazole moiety. These structural features contribute to its diverse range of applications, from drug discovery to the development of novel therapeutic agents.
The chemical structure of 2-amino-2-cyclopropyl-3-(4,5-dimethyl-1H-imidazol-1-yl)propanamide is defined by the presence of a central propanamide backbone, with the amino and cyclopropyl groups attached to the first carbon atom. The imidazole ring, substituted with two methyl groups at positions 4 and 5, is attached to the third carbon atom. This arrangement imparts specific chemical and biological properties that make it a valuable candidate for various research purposes.
In recent years, there has been a growing interest in the study of compounds with imidazole moieties due to their potential as bioactive molecules. Imidazole-containing compounds have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the 4,5-dimethyl-1H-imidazol-1-yl group in 2-amino-2-cyclopropyl-3-(4,5-dimethyl-1H-imidazol-1-yl)propanamide further enhances its potential for these applications.
The cyclopropyl ring is another key feature of this compound. Cyclopropyl derivatives are known for their unique electronic and steric properties, which can influence the compound's reactivity and biological activity. The small size and high ring strain of the cyclopropyl group can lead to enhanced binding affinity and selectivity when interacting with biological targets. This makes 2-amino-2-cyclopropyl-3-(4,5-dimethyl-1H-imidazol-1-yl)propanamide an attractive candidate for drug design and optimization.
The amino group in 2-amino-2-cyclopropyl-3-(4,5-dimethyl-1H-imidazol-1-yl)propanamide adds further versatility to its chemical properties. Amino groups are common functional groups in many biologically active molecules and can participate in hydrogen bonding interactions, which are crucial for molecular recognition processes. This feature can enhance the compound's ability to interact with specific protein targets or other biomolecules.
In terms of synthetic accessibility, 2-amino-2-cyclopropyl-3-(4,5-dimethyl-1H-imidazol-1-yl)propanamide can be prepared through a series of well-established organic synthesis methods. The synthesis typically involves the coupling of a suitable amino acid derivative with an appropriately substituted imidazole compound. The cyclopropyl group can be introduced through various cyclization reactions or by using pre-formed cyclopropyl building blocks.
The biological evaluation of 2-amino-2-cyclopropyl-3-(4,5-dimethyl-1H-imidazol-1-yl)propanamide has revealed promising results in several areas. Studies have shown that this compound exhibits potent antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative species. The mechanism of action is believed to involve disruption of cell membrane integrity and inhibition of essential metabolic pathways.
Beyond its antimicrobial properties, 2-amino-2-cyclopropyl-3-(4,5-dimethyl-1H-imidazol-1-yl)propanamide has also shown potential as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through the activation of caspase-dependent pathways. Additionally, it has been found to inhibit cell proliferation by interfering with key signaling pathways involved in tumor growth and survival.
The pharmacokinetic profile of 2-amino-2-cyclopropyl-3-(4,5-dimethyl-1H-imidazol-1-y l)propanamide is another important aspect that has been investigated. Preliminary studies suggest that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for further development as a therapeutic agent. However, more detailed studies are needed to fully characterize its pharmacokinetic behavior in vivo.
In conclusion, 2-amino-2-cyclopropyl -3-(4 ,5 -dim eth yl - 1 H -imid az ol - 1 - yl )pr op an am ide strong > (CAS No . 1 3 4 0 5 1 1 -89 -8 ) i s a n i n t e r e s t i n g c o m p o u n d w i t h p o t e n t i a l f o r v a r i o u s b i o l o g i c a l a p p l i c a t i o n s . I t s u n i q u e m o l e c u l a r s t r u c t u r e , c o m b i n e d w i t h f a v o r a b l e p h y s i c o c h e m i c a l p r o p e r t i e s , m a k e s i t a v a l u a b l e c h e m i c a l p r o b e f o r d r u g d i s c o v e r y . F u t u r e r e s e a r c h w i l l f u r t h e r e x p l o r e i t s b i o l o g i c a l m e c h a n i s m s , p h y s i o l o g i c a l f u n c t i o n s , a n d p h y s i c h e mical properties to fully realize its potential as a therapeutic agent.
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